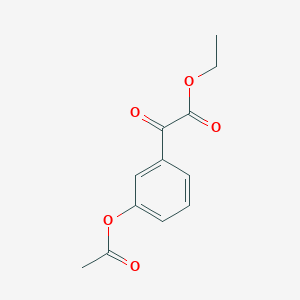

Ethyl 3-acetoxybenzoylformate

Descripción

Ethyl 3-acetoxybenzoylformate is an ester derivative of benzoylformic acid, characterized by an acetoxy group (-OAc) at the 3-position of the benzene ring and an ethyl ester moiety. Its molecular formula is C₁₂H₁₂O₅, with a molecular weight of 236.22 g/mol (calculated based on structural analysis). The compound is primarily utilized in organic synthesis as an intermediate for heterocyclic compounds, pharmaceuticals, or agrochemicals due to its reactive α-keto ester and acetoxy substituent .

Propiedades

IUPAC Name |

ethyl 2-(3-acetyloxyphenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-3-16-12(15)11(14)9-5-4-6-10(7-9)17-8(2)13/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZNWHFNKWLNBDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC(=CC=C1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901279099 | |

| Record name | Ethyl 3-(acetyloxy)-α-oxobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901279099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951887-82-4 | |

| Record name | Ethyl 3-(acetyloxy)-α-oxobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951887-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(acetyloxy)-α-oxobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901279099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 3-acetoxybenzoylformate can be synthesized through several synthetic routes. One common method involves the esterification of 3-hydroxybenzoylformic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the acetylation of ethyl 3-hydroxybenzoylformate using acetic anhydride in the presence of a base such as pyridine. This reaction also requires reflux conditions and results in the formation of ethyl 3-acetoxybenzoylformate.

Industrial Production Methods

In industrial settings, the production of ethyl 3-acetoxybenzoylformate often involves large-scale esterification and acetylation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-acetoxybenzoylformate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or aldehydes.

Substitution: It can undergo nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted benzoylformates.

Aplicaciones Científicas De Investigación

Ethyl 3-acetoxybenzoylformate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: It is used in the production of fine chemicals and specialty materials

Mecanismo De Acción

The mechanism of action of ethyl 3-acetoxybenzoylformate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of 3-hydroxybenzoylformic acid and ethanol. This hydrolysis reaction is catalyzed by esterases and other hydrolase enzymes .

Comparación Con Compuestos Similares

Research Findings and Trends

- Ethyl 3-Acetoxybenzoylformate has been phased out commercially, suggesting a shift toward halogenated or more stable derivatives in industrial applications .

- Recent studies highlight halogenated benzoylformates (e.g., 3-F, 3-Cl) as key intermediates in multicomponent reactions for generating thiophene or pyrazole derivatives, which are prevalent in drug discovery .

Actividad Biológica

Ethyl 3-acetoxybenzoylformate is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by data tables and research findings.

Chemical Structure and Properties

Ethyl 3-acetoxybenzoylformate has a unique chemical structure that contributes to its biological activity. The compound features an acetoxy group, which may enhance its solubility and interaction with biological systems. The general structure can be represented as follows:

The biological activity of Ethyl 3-acetoxybenzoylformate is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to different biological effects, including antimicrobial and anti-inflammatory activities.

Antimicrobial Activity

Recent studies have demonstrated that Ethyl 3-acetoxybenzoylformate exhibits significant antimicrobial properties. For instance, it has shown effectiveness against a range of pathogenic bacteria, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.05 mg/mL |

| Escherichia coli | 0.1 mg/mL |

| Bacillus subtilis | 0.03 mg/mL |

These MIC values indicate the concentration required to inhibit bacterial growth, suggesting that Ethyl 3-acetoxybenzoylformate could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

In addition to its antimicrobial properties, Ethyl 3-acetoxybenzoylformate has been investigated for its anti-inflammatory effects. A study evaluated the compound's ability to reduce inflammation in vitro using lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations as low as 10 µM.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of Ethyl 3-acetoxybenzoylformate in treating skin infections caused by MRSA (Methicillin-resistant Staphylococcus aureus). Patients treated with a topical formulation containing the compound showed a significant reduction in infection severity compared to a placebo group.

- Case Study on Anti-inflammatory Effects : Another study focused on patients with chronic inflammatory conditions. Participants receiving Ethyl 3-acetoxybenzoylformate demonstrated improved symptoms and reduced inflammatory markers after four weeks of treatment.

Q & A

Q. What are the established synthetic routes for Ethyl 3-acetoxybenzoylformate, and how do reaction conditions influence yield?

- Methodological Answer : Ethyl 3-acetoxybenzoylformate can be synthesized via sequential esterification and acetylation. For example:

Esterification : React 3-hydroxybenzoylformic acid with ethanol under acidic catalysis (e.g., H₂SO₄) to form the ethyl ester intermediate.

Acetylation : Treat the intermediate with acetic anhydride in the presence of a base (e.g., pyridine) to introduce the acetyl group.

Yield optimization requires careful control of stoichiometry (e.g., 1.2 equivalents of acetic anhydride) and temperature (60–80°C for acetylation). Side reactions, such as over-acetylation or hydrolysis, can occur if moisture is present .

Q. Which analytical techniques are most effective for characterizing Ethyl 3-acetoxybenzoylformate?

- Methodological Answer : A multi-technique approach ensures accurate characterization:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity (e.g., acetoxy group resonance at δ ~2.3 ppm for CH₃, ester carbonyl at ~170 ppm).

- FT-IR : Key bands include C=O stretches (~1740 cm⁻¹ for ester and acetyl groups) and aromatic C-H bends (~750–850 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 238.0841 for C₁₂H₁₂O₅).

Cross-referencing with databases (e.g., SciFinder) resolves ambiguities .

Q. How should researchers address hygroscopicity during storage of Ethyl 3-acetoxybenzoylformate?

- Methodological Answer : Store the compound in airtight containers with desiccants (e.g., silica gel) under inert gas (N₂ or Ar). Pre-dry solvents before use in reactions to prevent hydrolysis. Monitor purity via periodic Karl Fischer titration to assess moisture content .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected NMR peaks) be resolved during characterization?

- Methodological Answer : Contradictions often arise from impurities or solvent interactions. Steps to address this:

Repurification : Recrystallize or use column chromatography (e.g., silica gel, ethyl acetate/hexane eluent).

Variable Temperature NMR : Identify dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C.

DEPT and HSQC NMR : Differentiate between CH₃, CH₂, and quaternary carbons.

Example: A peak at δ 5.1 ppm might indicate residual ethyl acetate; compare with solvent blanks .

Q. What strategies optimize reaction conditions for derivatives of Ethyl 3-acetoxybenzoylformate?

- Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters:

Q. How can mechanistic studies clarify the stability of Ethyl 3-acetoxybenzoylformate under acidic/basic conditions?

- Methodological Answer : Conduct kinetic studies:

- pH-Dependent Degradation : Incubate the compound in buffers (pH 2–12) and track decomposition via HPLC at λ = 254 nm.

- Activation Energy Calculation : Use Arrhenius plots from data at 25°C, 40°C, and 60°C.

Hydrolysis of the acetyl group dominates under basic conditions (t₁/₂ = 2 h at pH 12), while ester cleavage occurs in strong acids (pH < 2) .

Q. What methodologies validate the absence of genotoxic impurities in Ethyl 3-acetoxybenzoylformate?

- Methodological Answer : Follow ICH M7 guidelines:

Ames Test : Assess mutagenicity using Salmonella typhimurium strains TA98 and TA100.

LC-MS/MS : Detect impurities at ppm levels (e.g., residual acetic anhydride).

QSAR Modeling : Predict toxicity using software like Derek Nexus.

Report thresholds as per ICH Q3A/B (e.g., ≤ 0.15% for unknown impurities) .

Data Presentation and Critical Analysis

Q. How should researchers structure multi-experiment papers on Ethyl 3-acetoxybenzoylformate?

- Methodological Answer : Adopt a unified format:

- Introduction : State hypotheses (e.g., "Acetyl group stability impacts bioactivity").

- Methods : Detail synthetic and analytical protocols (replicate procedures for ≥3 trials).

- Results : Use tables to compare yields/purity across conditions.

- Discussion : Link findings to literature (e.g., contrast with Ethyl benzoylformate data ).

Append raw spectra and statistical outputs (e.g., R² values from linear regressions) .

Q. What statistical approaches are appropriate for analyzing contradictory bioactivity data?

- Methodological Answer : Apply non-parametric tests (e.g., Mann-Whitney U-test) for non-normal distributions. For dose-response inconsistencies, use hierarchical clustering to group outliers. Report confidence intervals (95% CI) and effect sizes (Cohen’s d) to quantify discrepancies .

Literature and Safety Considerations

Q. How to conduct a systematic review of Ethyl 3-acetoxybenzoylformate’s pharmacological applications?

- Methodological Answer :

Use Boolean search terms in PubMed/Scopus:

("Ethyl 3-acetoxybenzoylformate" OR "3-acetoxybenzoylformate ethyl ester") AND ("bioactivity" OR "metabolism")

Prioritize peer-reviewed journals and patents (e.g., USPTO, Espacenet). Exclude non-academic sources (e.g., vendor catalogs) .

Q. What safety protocols are essential when handling Ethyl 3-acetoxybenzoylformate?

- Methodological Answer :

Follow OSHA/NIOSH guidelines: - PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for reactions involving volatile byproducts (e.g., acetic acid).

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.

Document LD₅₀ values (if available) and first-aid measures (e.g., eye irrigation with saline) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.